3-bromo-5-chloro-4-nitropyridine
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Overview
Description
3-Bromo-5-chloro-4-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2 It is a derivative of pyridine, where the pyridine ring is substituted with bromine, chlorine, and nitro groups at the 3, 5, and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-4-nitropyridine typically involves the nitration of 3-bromo-5-chloropyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 4-position of the pyridine ring . The reaction conditions must be carefully controlled to avoid over-nitration or unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) in ethanol.
Coupling reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 3-bromo-5-chloro-4-aminopyridine.
Coupling reactions: Biaryl compounds with diverse substituents.
Scientific Research Applications
3-Bromo-5-chloro-4-nitropyridine is utilized in several scientific research applications:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: It is employed in the synthesis of novel materials with unique electronic or optical properties.
Biological studies: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-4-nitropyridine and its derivatives depends on the specific application and target. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of electron-withdrawing groups like nitro and halogen atoms can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-chloro-5-nitropyridine: A positional isomer with similar reactivity but different substitution pattern.
5-bromo-2-chloro-3-nitropyridine: Another isomer with distinct chemical properties and applications.
4-bromo-3-chloro-5-nitropyridine:
Uniqueness
3-Bromo-5-chloro-4-nitropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1335057-82-3 |
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Molecular Formula |
C5H2BrClN2O2 |
Molecular Weight |
237.44 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-nitropyridine |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H |
InChI Key |
BJDCBDIJNGXVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
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